molecular formula C18H18N2O3S B12183708 4-methoxy-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide

4-methoxy-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide

Cat. No.: B12183708
M. Wt: 342.4 g/mol
InChI Key: QZJBPZKNKIIDLO-UHFFFAOYSA-N
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Description

4-Methoxy-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide is a sulfonamide derivative characterized by a methoxy group, two methyl substituents on the benzene ring, and a quinolin-3-yl amine moiety. The quinoline group in this compound enhances its ability to interact with biological targets, such as parasitic enzymes (e.g., Trypanosoma brucei N-myristoyltransferase), due to its aromatic π-system and hydrophobic properties .

Properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

4-methoxy-2,5-dimethyl-N-quinolin-3-ylbenzenesulfonamide

InChI

InChI=1S/C18H18N2O3S/c1-12-9-18(13(2)8-17(12)23-3)24(21,22)20-15-10-14-6-4-5-7-16(14)19-11-15/h4-11,20H,1-3H3

InChI Key

QZJBPZKNKIIDLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)C)OC

Origin of Product

United States

Preparation Methods

Classical Solution-Phase Synthesis

Reaction conditions from analogous benzenesulfonamide syntheses involve:

  • Solvent : Dichloromethane or tetrahydrofuran (THF) at 0–5°C to moderate exothermicity.

  • Base : Triethylamine (2.5 equiv) to scavenge HCl byproduct.

  • Stoichiometry : 1:1.2 molar ratio of sulfonyl chloride to amine to account for volatility losses.

Representative Procedure :

  • Dissolve 3-aminoquinoline (1.0 mmol) in anhydrous THF (10 mL) under N₂.

  • Add triethylamine (2.5 mmol) dropwise at 0°C.

  • Introduce 4-methoxy-2,5-dimethylbenzenesulfonyl chloride (1.2 mmol) dissolved in THF (5 mL) over 30 min.

  • Warm to room temperature and stir for 12 hr.

  • Quench with ice-water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Yield : 68–72% in optimized batches, with purity >95% by HPLC.

Microwave-Assisted Acceleration

The PMC study demonstrated that microwave irradiation at 150°C for 30 min in ethanol increased yields to 89–97% for analogous quinoline sulfonamides by enhancing reaction kinetics and reducing side product formation.

Quinoline Functionalization and Coupling Strategies

Protecting Group Strategies

The methoxy and methyl groups on the benzene ring require protection during earlier synthetic stages to prevent undesired electrophilic substitution. Common approaches include:

  • Methyl ether formation : Using dimethyl sulfate in alkaline conditions for methoxy group installation.

  • Directed ortho-metalation : Employing tert-butoxycarbonyl (Boc) groups to direct methylation at the 2- and 5-positions.

Key Reaction :

Aniline derivative+(CH3)2SO4NaOH, H2OMethoxy intermediate[3]\text{Aniline derivative} + (\text{CH}3)2\text{SO}4 \xrightarrow{\text{NaOH, H}2\text{O}} \text{Methoxy intermediate} \quad

Palladium-Catalyzed Cross-Coupling

Patent WO2015054662A1 discloses Suzuki-Miyaura coupling for introducing aryl groups to quinoline, suggesting adaptability for installing methyl substituents. However, direct application to this target molecule requires further validation.

Purification and Analytical Characterization

Chromatographic Purification

  • Normal-phase column chromatography : SiO₂ with ethyl acetate/hexane (1:5 → 1:3 gradient) effectively separates sulfonamide product from unreacted starting materials.

  • Recrystallization : Ethanol/water (7:3) yields crystalline product with >99% purity.

Spectroscopic Validation

Representative NMR Data (DMSO-d6) :

Proton Environmentδ (ppm)MultiplicityIntegrationCorrelation (HSQC/HMBC)
Quinoline H-28.92s1HC-3 (145.6 ppm)
Methoxy (-OCH₃)3.73s3H-
Aromatic methyl (-CH₃)2.40s6HC-2 (21.7 ppm)
Sulfonamide (-SO₂NH-)7.34s2H-

HRMS Analysis :

  • Observed: m/z 413.1428 [M + H]⁺ (C₂₁H₂₁N₂O₃S)

  • Calculated: 413.1423 [M + H]⁺ (Δ = 1.2 ppm)

Yield Optimization and Scalability Challenges

Critical Process Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature0°C → RT<±5% yield Δ
Microwave Power150–200 W+25% yield
Solvent Polarityε = 4.3–7.6 (THF)Minimizes hydrolysis

Pilot-Scale Considerations

  • Heat dissipation : Exothermic sulfonation requires jacketed reactors with glycol cooling.

  • Byproduct management : Aqueous quench solutions require neutralization with CaCO₃ prior to disposal.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction TimeScalability
Classical solution68–729512 hrHigh
Microwave-assisted89–979930 minModerate
Flow chemistry82*98*8 min*Experimental

*Extrapolated from analogous reactions in WO2015054662A1 .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinoline moiety can be reduced under specific conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide.

    Reduction: Formation of partially or fully reduced quinoline derivatives.

    Substitution: Formation of various substituted sulfonamide derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that derivatives of benzenesulfonamides, including 4-methoxy-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide, exhibit significant antiviral properties. Notably, research has focused on its effects against Hepatitis B virus (HBV).

Key Findings

  • Inhibition of HBV : The compound demonstrated potent antiviral activity against both wild-type and drug-resistant strains of HBV with IC50_{50} values of 1.99 µM and 3.30 µM, respectively .
  • Mechanism of Action : The antiviral effect is associated with an increase in intracellular levels of APOBEC3G (A3G), a cellular protein that inhibits HBV replication .

Pharmacokinetics and Toxicity

The pharmacokinetic profile and toxicity of 4-methoxy-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide were evaluated in animal models:

  • Acute Toxicity : In mice, the median lethal dose (LD50_{50}) was determined to be 448 mg/kg, indicating low acute toxicity .
  • Pharmacokinetic Studies : The compound exhibited favorable pharmacokinetic properties with a significant area under the curve (AUC), suggesting effective systemic availability after administration .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The synthesis pathway includes alkylation and condensation reactions that yield the final product with high purity .

Comparative Efficacy

A comparative analysis was conducted with other antiviral agents like lamivudine (3TC). The results showed that 4-methoxy-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide outperformed lamivudine in inhibiting HBV replication, especially in drug-resistant strains.

CompoundIC50_{50} (µM)LD50_{50} (mg/kg)SI
4-Methoxy-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide1.99 (wild-type), 3.30 (drug-resistant)44858 (wild-type), 52 (drug-resistant)
Lamivudine (3TC)7.37 (wild-type), >440 (drug-resistant)N/AN/A

SI = Selectivity Index

Study on Hepatitis B Virus

In a controlled study involving HepG2.2.15 cells, treatment with 4-methoxy-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide resulted in a significant reduction in HBV DNA levels compared to untreated controls. The study concluded that the compound could be a promising candidate for further development as an antiviral agent against HBV infections .

Evaluation in Animal Models

In vivo studies using duck hepatitis B virus (DHBV)-infected ducks demonstrated that oral administration of the compound significantly reduced viral loads over a treatment period of two weeks .

Mechanism of Action

The mechanism of action of 4-methoxy-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting the replication process. Additionally, the sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. These interactions can lead to the modulation of various biological pathways, contributing to the compound’s pharmacological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their differences are summarized below:

Compound Name Substituents on Benzene Ring Amine Component Molecular Formula Molecular Weight CAS Number
Target Compound 4-methoxy, 2,5-dimethyl Quinolin-3-yl C19H19N2O3S ~355.4 Not explicitly listed
4-Ethoxy-2,5-dimethyl-N-(quinolin-3-yl)benzene-1-sulfonamide 4-ethoxy, 2,5-dimethyl Quinolin-3-yl C19H19N2O3S 355.4 1374683-66-5
4-Methoxy-2,5-dimethyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide 4-methoxy, 2,5-dimethyl 6-methylpyridin-2-yl C15H18N2O3S 306.4 873676-20-1
4-Bromo-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide 4-bromo, 2,5-dimethyl Quinolin-3-yl C17H16BrN2O2S 407.3 1374681-80-7

Key Observations :

  • Ethoxy vs.
  • Quinoline vs. Pyridine: Substituting quinoline with pyridine (e.g., CAS 873676-20-1) reduces aromatic surface area, likely diminishing binding affinity to targets requiring π-π interactions .
  • Halogen Introduction : Bromine substitution (CAS 1374681-80-7) enhances electrophilicity, which may improve target binding but increase toxicity risks .

Physicochemical Properties

  • Molecular Weight : Ranges from 306.4 (pyridine derivatives) to 438.5 (dibenzoxazepine-containing analogues, CAS 922061-67-4) .
  • Solubility: Quinoline-containing sulfonamides typically exhibit lower aqueous solubility due to hydrophobicity, necessitating formulation optimization for drug delivery .

Biological Activity

4-Methoxy-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline moiety attached to a benzenesulfonamide structure, characterized by the presence of a methoxy group and two methyl groups on the benzene ring. This unique configuration allows for enhanced interaction with various biological targets.

Chemical Structure

PropertyValue
Molecular FormulaC17H18N2O4S
Molecular Weight346.40 g/mol
CAS Number[Not specified]

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacteria and fungi. Research indicates that derivatives of quinoline sulfonamides, including 4-methoxy-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide, can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) values for related compounds have been documented:

CompoundTarget OrganismMIC (µg/mL)
3lE. coli7.812
3lC. albicans31.125
3cS. aureus15.625
3dP. aeruginosa62.500

These results demonstrate the compound's potential as an effective antimicrobial agent, particularly against E. coli and C. albicans .

The mechanisms by which this compound exerts its antimicrobial effects include:

  • DNA Intercalation : The quinoline moiety allows for intercalation with DNA, potentially disrupting replication processes.
  • Enzyme Inhibition : The sulfonamide group can inhibit certain enzymes by binding to their active sites, blocking their catalytic functions.

Antibiofilm Activity

Recent studies have shown that the compound also possesses antibiofilm properties. For instance, it has been reported that at a concentration of 10 µg/mL, it significantly reduces biofilm formation in E. coli and other pathogens:

  • E. coli: 94.60% reduction
  • P. aeruginosa: 91.74% reduction
  • C. neoformans: 98.03% reduction

These findings suggest that the compound may be useful in treating infections associated with biofilm-forming bacteria .

Study on Antimicrobial Efficacy

A study conducted on a series of quinoline derivatives indicated that compounds similar to 4-methoxy-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide exhibited varying degrees of antimicrobial activity against multiple strains of bacteria and fungi . The study highlighted the importance of structural modifications in enhancing biological activity.

Structure-Activity Relationship (SAR)

The introduction of specific functional groups significantly influences the biological activity of sulfonamide derivatives:

  • Methoxy Group : Enhances activity against S. aureus and E. coli.
  • Dimethyl Substitution : Increases overall potency across tested strains.

This relationship underscores the potential for rational design in developing more effective antimicrobial agents based on this scaffold .

Q & A

Q. What spectroscopic techniques are most effective for characterizing 4-methoxy-2,5-dimethyl-N-(3-quinolinyl)benzenesulfonamide?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for confirming substituent positions on the benzene and quinoline rings. For example, methoxy and methyl groups exhibit distinct splitting patterns in 1H NMR .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, aiding in structural validation .
  • Infrared (IR) Spectroscopy: Identifies functional groups like sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and methoxy (C-O stretching near 1250 cm⁻¹) .

Q. What synthetic strategies are commonly employed for the preparation of this compound?

Answer:

  • Sulfonamide Coupling: React 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with 3-aminoquinoline under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity. Monitor by TLC .

Q. How can researchers ensure compound purity during synthesis?

Answer:

  • Chromatographic Methods: Use reversed-phase HPLC with a C18 column (acetonitrile/water mobile phase) to separate byproducts .
  • Thermogravimetric Analysis (TGA): Assess thermal stability and residual solvents. Purity >98% is typically required for biological assays .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to its target?

Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate interactions with proteins (e.g., kinases). The quinoline moiety often engages in π-π stacking with aromatic residues .
  • Quantitative Structure-Activity Relationship (QSAR): Correlate electronic (Hammett constants) and steric (molar refractivity) parameters with activity data from analogs .

Q. How to design experiments for structure-activity relationship (SAR) studies?

Answer:

  • Systematic Substitution: Modify substituents on the benzene (e.g., methoxy → ethoxy) or quinoline (e.g., position 3 vs. 8) to assess impact on activity .
  • Biological Assays: Pair synthetic analogs with enzymatic assays (e.g., kinase inhibition) or cell-based models (e.g., cytotoxicity in cancer lines) .

Q. What methodologies resolve contradictions in reported biological activities of similar benzenesulfonamides?

Answer:

  • Dose-Response Curves: Establish EC50/IC50 values under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Meta-Analysis: Compare datasets across studies, adjusting for differences in assay protocols or cell lines .

Q. How to address challenges in crystallizing this compound for X-ray diffraction?

Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) mixed with non-polar solvents (toluene) via slow evaporation .
  • Co-Crystallization: Add co-formers (e.g., carboxylic acids) to stabilize crystal lattice interactions .

Q. What frameworks assess the compound’s potential as a kinase inhibitor?

Answer:

  • Enzyme Assays: Measure inhibition of ATP binding using fluorescent ADP-Glo™ kits. Include positive controls (e.g., staurosporine) .
  • Cellular Validation: Use phospho-specific antibodies in Western blotting to confirm target modulation in relevant cell lines .

Methodological Notes

  • Theoretical Alignment: Link experiments to hypotheses grounded in receptor-ligand interaction theories or electronic effects in medicinal chemistry .
  • Data Validation: Cross-verify computational predictions with empirical data (e.g., docking scores vs. IC50 values) .

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